![molecular formula C17H16ClNO2 B13544702 (2R)-2-amino-3-[4-(2-phenylethynyl)phenyl]propanoic acid hydrochloride](/img/structure/B13544702.png)
(2R)-2-amino-3-[4-(2-phenylethynyl)phenyl]propanoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-amino-3-[4-(2-phenylethynyl)phenyl]propanoic acid hydrochloride is a synthetic organic compound with a molecular formula of C17H15NO2·HCl This compound is notable for its structural complexity, featuring an amino acid backbone with a phenylethynyl group attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-[4-(2-phenylethynyl)phenyl]propanoic acid hydrochloride typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromoacetophenone and phenylacetylene.
Sonogashira Coupling: The first key step is a Sonogashira coupling reaction between 4-bromoacetophenone and phenylacetylene to form 4-(2-phenylethynyl)acetophenone.
Reduction: The carbonyl group of 4-(2-phenylethynyl)acetophenone is then reduced to an alcohol using a reducing agent like sodium borohydride.
Amination: The alcohol is converted to an amine through a reductive amination process, typically using ammonia or an amine source and a reducing agent.
Formation of Amino Acid: The resulting amine is then subjected to a Strecker synthesis to introduce the amino acid functionality, forming (2R)-2-amino-3-[4-(2-phenylethynyl)phenyl]propanoic acid.
Hydrochloride Salt Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethynyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the amino group or the phenylethynyl moiety, potentially forming amines or alkanes.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of Lewis acids like aluminum chloride.
Major Products
Oxidation: Epoxides, ketones, or carboxylic acids.
Reduction: Amines or alkanes.
Substitution: Halogenated or nitro-substituted derivatives.
科学研究应用
Chemistry
In chemistry, (2R)-2-amino-3-[4-(2-phenylethynyl)phenyl]propanoic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins or enzymes makes it valuable for investigating biological pathways and mechanisms.
Medicine
Medically, this compound is explored for its potential therapeutic properties. It may act as a precursor or intermediate in the synthesis of pharmaceutical agents targeting neurological or inflammatory conditions.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its structural features may impart unique properties to polymers or other industrial products.
作用机制
The mechanism of action of (2R)-2-amino-3-[4-(2-phenylethynyl)phenyl]propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethynyl group can engage in π-π interactions with aromatic residues in proteins, while the amino acid backbone may facilitate binding to active sites or allosteric regions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
- (2R)-2-amino-3-[4-(2-methylpropyl)phenyl]propanoic acid
- (2R)-2-amino-3-[4-(2-butyl)phenyl]propanoic acid
- (2R)-2-amino-3-[4-(2-ethyl)phenyl]propanoic acid
Uniqueness
Compared to these similar compounds, (2R)-2-amino-3-[4-(2-phenylethynyl)phenyl]propanoic acid hydrochloride stands out due to the presence of the phenylethynyl group. This group introduces additional π-π interactions and electronic effects, which can enhance binding affinity and specificity for certain molecular targets. This structural feature may also impart unique reactivity and stability characteristics, making it a valuable compound for various applications.
属性
分子式 |
C17H16ClNO2 |
|---|---|
分子量 |
301.8 g/mol |
IUPAC 名称 |
(2R)-2-amino-3-[4-(2-phenylethynyl)phenyl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C17H15NO2.ClH/c18-16(17(19)20)12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13;/h1-5,8-11,16H,12,18H2,(H,19,20);1H/t16-;/m1./s1 |
InChI 键 |
WNTCUIGTOFNSAX-PKLMIRHRSA-N |
手性 SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C[C@H](C(=O)O)N.Cl |
规范 SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)CC(C(=O)O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


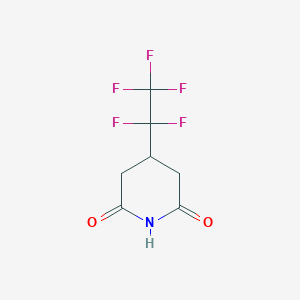
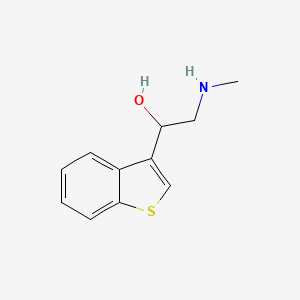
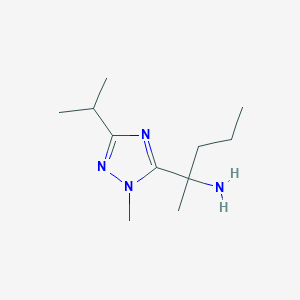
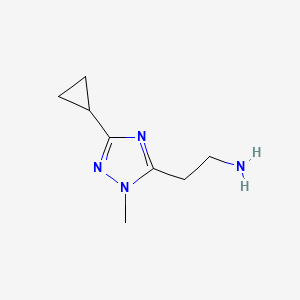


![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B13544655.png)
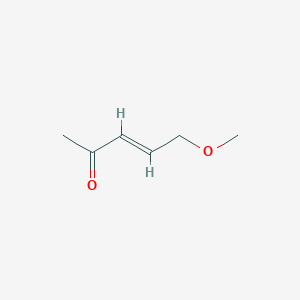
![1-[(6-Cyanopyridin-3-yl)oxy]cyclopropane-1-carboxylic acid](/img/structure/B13544678.png)

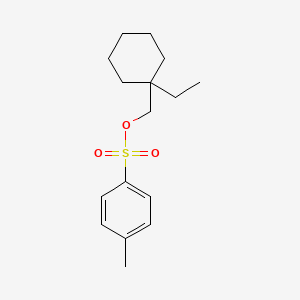
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,3-difluoropyrrolidine-2-carboxylic acid](/img/structure/B13544707.png)


